4-Bromo-4'-heptylbiphenyl
Overview
Description
4-Bromo-4’-heptylbiphenyl is an organic compound with the molecular formula C19H23Br. It appears as a white to almost white powder or crystal and has a melting point ranging from 92.0 to 95.0 degrees Celsius . This compound is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is replaced by a bromine atom, and another hydrogen atom is replaced by a heptyl group.
Preparation Methods
The synthesis of 4-Bromo-4’-heptylbiphenyl typically involves the bromination of 4’-heptylbiphenyl. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4-Bromo-4’-heptylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Bromo-4’-heptylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-heptylbiphenyl involves its interaction with specific molecular targets, depending on its application. In coupling reactions, for example, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The heptyl group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-4’-heptylbiphenyl include other brominated biphenyl derivatives, such as 4-Bromo-4’-methylbiphenyl and 4-Bromo-4’-ethylbiphenyl. These compounds share similar chemical properties but differ in the length and nature of the alkyl chain attached to the biphenyl ring. The heptyl group in 4-Bromo-4’-heptylbiphenyl provides unique solubility and reactivity characteristics compared to shorter alkyl chains .
Properties
IUPAC Name |
1-bromo-4-(4-heptylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h8-15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQRJLCQHIMUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347186 | |
Record name | 4-Bromo-4'-heptylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58573-93-6 | |
Record name | 4-Bromo-4'-heptylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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